

# Application Notes and Protocols for Long-term Vilaprisan Treatment in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Vilaprisan** (formerly BAY 1002670) is a potent and selective progesterone receptor modulator (SPRM) that was under development for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1][2][3][4][5] As an SPRM, **Vilaprisan** exhibits tissue-specific progesterone receptor agonist and antagonist effects. This unique profile offered a promising therapeutic approach by inhibiting the proliferative effects of progesterone in the uterus, leading to a reduction in the size of uterine fibroids and a decrease in associated menstrual bleeding.

The clinical development of **Vilaprisan**, however, was halted due to adverse findings in long-term preclinical toxicology studies in rodents. Specifically, a 2-year carcinogenicity study in rats and mice revealed abnormalities of the adrenals, uterus, and skin. While these findings were later considered likely to be rodent-specific, the clinical development program was ultimately terminated.

These application notes provide an overview of the long-term **Vilaprisan** treatment protocols in rodent models based on publicly available information. It is important to note that detailed protocols and quantitative data from the pivotal long-term carcinogenicity studies are not fully available in the public domain.



## **Progesterone Receptor Signaling Pathway**

**Vilaprisan**, as a selective progesterone receptor modulator, interacts with the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. The binding of progesterone to these receptors typically leads to the transcription of target genes that regulate various processes in female reproductive tissues. **Vilaprisan** competitively blocks the progesterone receptor in the endometrium, which can lead to the interruption of an ongoing pregnancy in animal models.



Click to download full resolution via product page

Vilaprisan's Mechanism of Action.

## **Experimental Protocols in Rodent Models**



Detailed protocols for the long-term carcinogenicity studies of **Vilaprisan** are not publicly available. However, based on standard practices for such studies, a general protocol can be outlined. Shorter-term preclinical studies offer more insight into specific methodologies used with **Vilaprisan**.

# General Protocol for 2-Year Rodent Carcinogenicity Bioassay

This is a generalized protocol based on industry standards for long-term toxicology studies.

- Objective: To assess the carcinogenic potential of Vilaprisan after long-term daily administration to rats and mice.
- Animal Models:
  - Sprague-Dawley rats
  - CD-1 or similar mouse strain
- Groups:
  - Control group (vehicle only)
  - Low-dose Vilaprisan group
  - Mid-dose Vilaprisan group
  - High-dose Vilaprisan group
- Administration:
  - Route: Oral (gavage or in feed)
  - Frequency: Daily
  - Duration: Up to 2 years
- Parameters Monitored:



- Clinical signs of toxicity and mortality (daily)
- Body weight and food consumption (weekly/bi-weekly)
- Palpation for masses (weekly)
- Hematology and clinical chemistry (at interim and terminal sacrifices)
- Urinalysis (at interim and terminal sacrifices)
- Full histopathological examination of all organs and tissues at terminal sacrifice, with special attention to target organs.

### **Early Pregnancy Termination Test in Rats**

This in vivo model was used to predict the progesterone antagonistic activity of Vilaprisan.

- Objective: To determine the ability of Vilaprisan to interrupt an ongoing pregnancy.
- Animal Model: Pregnant female rats.
- Methodology:
  - Mated female rats are confirmed to be pregnant.
  - Vilaprisan is administered orally at various doses during a critical window of gestation.
  - A control group receives the vehicle only.
  - The number of successful pregnancies and implantation sites are assessed at a later time point.
  - The effective dose for pregnancy termination is determined.

## Human Uterine Fibroid Xenograft Model in Immunodeficient Mice

This model was used to assess the efficacy of **Vilaprisan** on human target tissue.



- Objective: To evaluate the effect of **Vilaprisan** on the growth of human uterine fibroid tissue.
- Animal Model: Immunodeficient mice (e.g., SCID or nude mice).
- Methodology:
  - Human uterine fibroid tissue is obtained from patients.
  - The tissue is transplanted into the immunodeficient mice.
  - Mice are treated with estrogen and progesterone to stimulate fibroid growth.
  - Vilaprisan is administered at various doses.
  - Tumor volume and weight are measured over the course of the treatment.

#### **Data from Rodent Studies**

Quantitative data from the long-term carcinogenicity studies are not publicly available. The following table summarizes the key qualitative findings.

| Study Type      | Animal Model  | Duration | Key Findings Citation                                                                                                                             |  |
|-----------------|---------------|----------|---------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Carcinogenicity | Rats and Mice | 2 years  | Abnormalities of the adrenals, uterus, and skin, including preneoplastic and neoplastic endometrial and adrenal findings, and cutaneous sarcomas. |  |

Data from shorter-term preclinical studies are available and summarized below.



| Experiment                             | Animal Model             | Vilaprisan<br>Dose | Outcome                                    | Citation |
|----------------------------------------|--------------------------|--------------------|--------------------------------------------|----------|
| Early Pregnancy<br>Termination         | Rat                      | 0.5 mg/kg (oral)   | Complete<br>termination of<br>pregnancy    |          |
| Endometrial<br>Transformation<br>Assay | Rabbit                   | Not specified      | Potent<br>antagonistic<br>effects          |          |
| Uterine Fibroid<br>Xenograft           | Immunodeficient<br>Mouse | 3 mg/kg/day        | 95% reduction in fibroid tumor weight gain | -        |

## **Experimental Workflow and Signaling Diagrams**

The following diagrams illustrate a typical workflow for a long-term rodent carcinogenicity study and the general signaling pathway affected by **Vilaprisan**.





Click to download full resolution via product page

General Workflow for a 2-Year Rodent Bioassay.

## Conclusion

Long-term treatment of rodent models with **Vilaprisan** in 2-year carcinogenicity studies resulted in significant safety findings, including the development of tumors in the adrenal glands, uterus, and skin. These findings led to the discontinuation of the clinical development of **Vilaprisan**. While the detailed protocols and quantitative data from these pivotal studies are not publicly available, the overall outcome underscores the critical role of long-term animal studies







in drug development to identify potential safety risks. Shorter-term preclinical studies in rodents had demonstrated the efficacy of **Vilaprisan** in models of gynecological diseases. The discrepancy between the promising efficacy and the long-term safety findings highlights the complexities of drug development and the importance of comprehensive toxicological evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Vilaprisan for the treatment of symptomatic endometriosis: results from a terminated phase 2b randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Vilaprisan (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilaprisan, a New Selective Progesterone Receptor Modulator in Uterine Fibroid Pharmacotherapy-Will it Really be a Breakthrough? PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and safety of the novel selective progesterone receptor modulator vilaprisan: a double-blind, randomized, placebo-controlled phase 1 trial in healthy women PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Long-term Vilaprisan Treatment in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611686#long-term-vilaprisan-treatment-protocols-in-rodent-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com